N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-19-9-15(18)16-8-11-7-13(22-17-11)10-2-3-12-14(6-10)21-5-4-20-12/h2-3,6-7H,4-5,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLUBMKDUJQIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NOC(=C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- Key Functional Groups : Isoxazole ring, methoxyacetamide moiety, and a dihydrobenzo[dioxin] scaffold.
Research indicates that this compound exhibits anticancer properties by targeting specific cellular pathways involved in cell proliferation and survival. The compound appears to interact with microtubules, disrupting their function and leading to cell cycle arrest in the G2/M phase. This mechanism is similar to other known antimitotic agents.
Anticancer Efficacy
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
Case Studies
-
Study on Glioblastoma and Neuroblastoma :
- In a comprehensive study involving U87 and BE cell lines, this compound demonstrated significant cytotoxicity with an LC50 value of 18.9 nM in BE cells. The study highlighted that treatment led to increased apoptotic markers and significant morphological changes in treated cells, indicating effective induction of cell death .
- Combination Therapy :
Comparison with Similar Compounds
Structural Analogues with Isoxazole or Oxadiazole Cores
a. N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide
- Structure : Replaces methoxyacetamide with benzamide.
b. 1,3,4-Oxadiazole Derivatives (Compounds 18–26)
- Examples :
- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19)
- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21)
- Synthesis : Prepared via methods A/B using substituted benzoic acids, oxalyl chloride, and catalysts (e.g., 4B/pyridine), yielding 24–60% .
- Key Differences: Core Heterocycle: Oxadiazole vs. isoxazole. Bioactivity: These compounds inhibit Ca²+/calmodulin-stimulated activity, suggesting the oxadiazole core may favor kinase or phosphatase modulation .
c. GSK-3α Inhibitors with Oxadiazole-Thioether Linkages
- Example: 5-(4-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile
- Synthesis : Thioether linkage introduced via sulfur-containing intermediates (yields 12–58%) .
- Key Differences :
Analogues with Sulfonamide or Spirocyclic Substituents
a. Spiro-Annulated Sulfonamide (Compound 5f)
- Structure : N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(spiro-cycloocta[d]isoxazol-3-yl)-dihydrobenzo dioxine sulfonamide.
- Synthesis : Method A with sulfonyl chloride (59% yield) .
- Key Differences: Sulfonamide Group: Enhances hydrogen bonding capacity vs. methoxyacetamide.
b. Anti-Neuroinflammatory Acrylamide Derivatives
- Example : (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide (7)
- Bioactivity : Exhibits anti-neuroinflammatory effects in BV-2 microglial cells .
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide?
- Methodology : Multi-step synthesis typically involves (1) condensation of 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde with a methylamine derivative, followed by (2) acetylation using 2-methoxyacetic acid chloride. Key reagents include DMF as a solvent and potassium carbonate for base-mediated reactions. Reaction monitoring via TLC and purification via column chromatography are critical .
- Optimization : Adjust stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and temperature (room temperature for condensation, reflux for cyclization) to improve yields .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.96 ppm for benzodioxole protons, δ 166.08 ppm for carbonyl groups) confirm structural integrity .
- Mass Spectrometry : HRMS (e.g., m/z 338.0825 [M+Na]⁺) validates molecular weight .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Test hypoglycemic activity via glucose uptake in murine adipocytes (IC₅₀ determination) .
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential .
Advanced Research Questions
Q. What reaction mechanisms underpin the formation of the isoxazole and benzodioxine moieties?
- Isoxazole synthesis : Cyclocondensation of hydroxylamine with a diketone intermediate, catalyzed by ZnCl₂ in 1,4-dioxane .
- Benzodioxine formation : Nucleophilic substitution between catechol derivatives and dibromoethane, with DMF as a solvent .
- Key intermediates : Monitor via LC-MS for transient species like thiazolidinedione adducts .
Q. How can structure-activity relationship (SAR) studies be conducted to improve pharmacological properties?
- Modify substituents : Replace the 2-methoxy group with ethoxy or morpholinoethyl to assess impact on bioavailability .
- Core structure analogs : Compare with N-(5-phenylisoxazol-3-yl)methyl acetamide derivatives to evaluate benzodioxine’s role in target binding .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like α-glucosidase .
Q. How should researchers address contradictory data in biological activity across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Metabolic stability : Test compound degradation in liver microsomes to explain variability in in vivo efficacy .
- Orthogonal assays : Confirm hypoglycemic activity via both glucose uptake assays and insulin secretion models .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- By-product formation : Optimize reaction time (e.g., 12-hour reflux vs. microwave-assisted 2-hour synthesis) to minimize impurities .
- Solvent selection : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) for greener chemistry .
- Continuous flow systems : Implement microreactors for controlled exothermic reactions (e.g., acetylation steps) .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Rodent models : Assess hypoglycemic effects in streptozotocin-induced diabetic mice (oral dosing, 10–50 mg/kg) .
- Plant-based systems : Use Arabidopsis thaliana root elongation assays to study auxin-like activity .
- Toxicity screening : Conduct acute toxicity studies in Wistar rats (LD₅₀ determination) prior to chronic exposure trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
